molecular formula C11H13BrClN B15290890 N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

Katalognummer: B15290890
Molekulargewicht: 274.58 g/mol
InChI-Schlüssel: ZZUGIAXFWCGHQZ-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl. It is a solid substance that is typically stored and shipped at ambient temperature . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves several steps. One common synthetic route includes the reaction of 3-bromophenylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the final product meets the required purity standards.

Analyse Chemischer Reaktionen

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative .

Wissenschaftliche Forschungsanwendungen

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C11H13BrClN

Molekulargewicht

274.58 g/mol

IUPAC-Name

N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C11H12BrN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H/t9-;/m0./s1

InChI-Schlüssel

ZZUGIAXFWCGHQZ-FVGYRXGTSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)Br)NCC#C.Cl

Kanonische SMILES

CC(C1=CC(=CC=C1)Br)NCC#C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.